molecular formula C4H7NO B7971698 2-Aminocyclobutan-1-one

2-Aminocyclobutan-1-one

Cat. No.: B7971698
M. Wt: 85.10 g/mol
InChI Key: GMVOAGSPZMGWDE-UHFFFAOYSA-N
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Description

2-Aminocyclobutan-1-one is a cyclic organic compound with the molecular formula C4H7NO It is characterized by a four-membered cyclobutane ring with an amino group (-NH2) and a ketone group (C=O) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclobutan-1-one typically involves the cyclization of suitable precursors. One common method is the [2+2] cycloaddition reaction, where two molecules of an alkene or alkyne react to form the cyclobutane ring. This reaction can be catalyzed by various catalysts under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The choice of catalysts, reaction conditions, and purification methods are tailored to achieve high yields and purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclobutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Aminocyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminocyclobutan-1-one involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclobutan-1-one is unique due to its combination of an amino group and a ketone group within a four-membered ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-aminocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-3-1-2-4(3)6/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVOAGSPZMGWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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